molecular formula C15H18ClN3O2S B2524786 3-chloro-2-methyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide CAS No. 2034246-08-5

3-chloro-2-methyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide

Cat. No.: B2524786
CAS No.: 2034246-08-5
M. Wt: 339.84
InChI Key: YPUMFPQBZZTXBR-UHFFFAOYSA-N
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Description

3-chloro-2-methyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide is a complex organic compound that features a pyrazolo[1,5-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide typically involves multi-step organic reactionsKey reagents often used in these reactions include acetic anhydride and pyridine under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-methyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, this reaction can replace one functional group with another.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and solvents to ensure selectivity and yield.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while substitution could introduce different functional groups onto the aromatic ring.

Scientific Research Applications

3-chloro-2-methyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly as an inhibitor of specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-2-methyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide stands out due to its unique structural features and potential for diverse applications. Its combination of a pyrazolo[1,5-a]pyridine core with a sulfonamide group provides a versatile scaffold for further chemical modifications and functionalization.

Biological Activity

3-chloro-2-methyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[1,5-a]pyridine derivatives, characterized by a fused ring structure that includes both pyrazole and pyridine components. The presence of a chlorine atom and a sulfonamide group enhances its biological activity.

Molecular Formula : C13H13ClN4O2S
Molecular Weight : 304.78 g/mol
CAS Number : 1556166-13-2

Biological Activity Overview

Research indicates that compounds within the pyrazolo[1,5-a]pyridine family exhibit various biological activities, including:

  • Anticancer Properties : Several derivatives have shown efficacy against various cancer cell lines.
  • Antimicrobial Effects : Potential activity against bacteria and fungi.
  • Anti-inflammatory Effects : Some compounds have demonstrated the ability to reduce inflammation in preclinical models.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Many pyrazolo derivatives act as inhibitors of specific enzymes involved in cancer proliferation.
  • Modulation of Signaling Pathways : They can influence various cellular signaling pathways that regulate cell growth and apoptosis.
  • Interaction with DNA/RNA : Some compounds may bind to nucleic acids, disrupting replication and transcription processes.

Anticancer Activity

A study evaluated the anticancer potential of several pyrazolo derivatives against multiple cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines (e.g., MCF7 for breast cancer and A549 for lung cancer) .

CompoundCell LineIC50 (µM)Reference
This compoundMCF715
This compoundA54920

Antimicrobial Activity

Another research focused on the antimicrobial properties of this compound against various bacterial strains. The results showed promising activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against Gram-positive bacteria .

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus75
Escherichia coli100

Anti-inflammatory Effects

In vitro assays demonstrated that the compound could significantly reduce pro-inflammatory cytokines in activated macrophages. This suggests potential use in treating inflammatory diseases .

Properties

IUPAC Name

3-chloro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2S/c1-11-13(16)5-4-7-15(11)22(20,21)18-10-12-9-17-19-8-3-2-6-14(12)19/h4-5,7,9,18H,2-3,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUMFPQBZZTXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=C3CCCCN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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